molecular formula C18H16N4O3 B2807450 N-(furan-2-ylmethyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 896838-48-5

N-(furan-2-ylmethyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B2807450
CAS No.: 896838-48-5
M. Wt: 336.351
InChI Key: CZUIWUUPKLSMRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyridopyrrolopyrimidine class, characterized by a fused tricyclic core structure with a carboxamide substituent at position 2. The furan-2-ylmethyl group on the carboxamide nitrogen distinguishes it from other derivatives in this family. Its synthesis likely follows established protocols for related compounds, involving condensation of precursors like 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde with methyl glycinate derivatives, followed by hydrolysis to the carboxylic acid and subsequent coupling with furfurylamine .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-6,12-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3/c1-11-5-6-15-20-16-13(18(24)22(15)10-11)8-14(21(16)2)17(23)19-9-12-4-3-7-25-12/h3-8,10H,9H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZUIWUUPKLSMRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC3=C(C2=O)C=C(N3C)C(=O)NCC4=CC=CO4)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput synthesis techniques and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The compound can be reduced to modify the pyrimidine ring, potentially forming dihydropyrimidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield furan-2-carboxylic acid derivatives, while reduction could produce dihydropyrimidine derivatives.

Scientific Research Applications

N-(furan-2-ylmethyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For instance, it could act as a kinase inhibitor, affecting cell signaling pathways involved in cancer progression .

Comparison with Similar Compounds

Key Observations :

  • Steric Effects : Bulky substituents (e.g., benzyl in ) increase molecular weight and logP, reducing solubility but possibly improving membrane permeability.
  • Hydrogen Bonding: All analogs share one hydrogen bond donor (amide NH) and five acceptors (amide carbonyl, pyrimidine oxo group, and furan/phenyl substituents).

NMR Profiling

As shown in , substituents influence chemical shifts in specific regions:

  • Region A (positions 39–44) : Aromatic protons in substituents (e.g., furan vs. phenyl) cause distinct shifts.
  • Region B (positions 29–36) : Electron-withdrawing/donating groups alter the pyridopyrrolopyrimidine core’s electronic environment.
    For example, the furan oxygen in the target compound would deshield nearby protons compared to alkyl-substituted analogs .

Pharmacological and Computational Insights

Key differences include:

  • Binding Affinity : The furan group’s smaller size and polarity may allow tighter binding to hydrophilic enzyme pockets compared to bulkier phenyl derivatives.
  • ADMET Properties : Lower logP (~3.2) in the target compound vs. ~4.1 in benzyl derivatives () implies better aqueous solubility and reduced metabolic stability .

Biological Activity

N-(furan-2-ylmethyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a compound of interest due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and therapeutic implications based on available research data.

Chemical Structure and Properties

The compound belongs to the class of pyrido-pyrimidine derivatives, which are known for their diverse biological activities. The structural formula is represented as follows:

C14H15N5O3\text{C}_{14}\text{H}_{15}\text{N}_{5}\text{O}_{3}

This structure includes a furan moiety and a pyrimidine ring, which are crucial for its biological activity.

Antiviral Activity

Research indicates that derivatives of pyrido[2,3-d]pyrimidine compounds exhibit antiviral properties. For instance, compounds with similar structures have shown effectiveness against various viruses, including HIV and HSV . The mechanism often involves inhibition of viral replication through interference with viral enzymes.

Anticancer Potential

Studies have demonstrated that certain pyrido-pyrimidine derivatives act as potent inhibitors of cancer cell proliferation. For example, compounds targeting the HER family of kinases have been shown to effectively inhibit tumor growth in non-small cell lung cancer (NSCLC) models . The specific compound may exhibit similar properties by targeting key signaling pathways involved in tumorigenesis.

The biological activity of this compound likely involves:

  • Enzyme Inhibition : Compounds in this class often inhibit enzymes critical for cellular processes or viral replication.
  • Receptor Modulation : They may interact with specific receptors involved in cell signaling pathways.
  • DNA/RNA Interaction : Some derivatives can intercalate into nucleic acids, disrupting replication and transcription processes.

Study 1: Antiviral Efficacy

A study evaluated the antiviral efficacy of several pyrido-pyrimidine derivatives against HIV. The findings indicated that compounds with similar structural features exhibited EC50 values in the low micromolar range, suggesting significant antiviral activity .

Study 2: Cancer Cell Lines

In vitro studies on various cancer cell lines demonstrated that certain derivatives led to a decrease in cell viability by inducing apoptosis. The mechanism was attributed to the activation of caspase pathways and inhibition of cell cycle progression .

Data Summary

Activity Target Effectiveness Reference
AntiviralHIVEC50 ~ 5–28 μM
AnticancerHER KinasesInhibition of tumor growth
Enzyme InhibitionViral polymerasesSignificant inhibition

Q & A

Q. What are the optimal synthetic routes for N-(furan-2-ylmethyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide?

The synthesis typically involves multi-step reactions, including cyclization and functional group transformations. A general approach for analogous pyrido-pyrrolo-pyrimidine carboxamides involves:

  • Condensation reactions to form the pyrimidine core, followed by palladium-catalyzed cross-coupling to introduce the furan-2-ylmethyl group .
  • Cyclization under reflux using polar aprotic solvents (e.g., DMF or THF) at 80–100°C for 6–12 hours to assemble the fused heterocyclic system .
  • Final amide coupling via carbodiimide-mediated activation (e.g., EDC/HOBt) with yields optimized by controlling stoichiometry and reaction time .

Q. How is the structural characterization of this compound performed using spectroscopic methods?

Key techniques include:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR (e.g., DMSO-d6_6 solvent) to confirm substituent positions, with characteristic peaks for the furan methyl group (δ ~4.5–5.0 ppm) and pyrimidine carbonyl (δ ~165–170 ppm) .
  • Mass spectrometry (MS) : High-resolution MS (CI or ESI) to verify molecular weight (e.g., [M+H]+^+ expected ~422–426 g/mol) and fragmentation patterns .
  • X-ray crystallography : If single crystals are obtained, bond lengths and angles in the fused ring system can be resolved, as seen in structurally similar pyrido-pyrrolo-pyrimidines .

Q. What initial biological screening assays are recommended to evaluate its pharmacological potential?

Prioritize in vitro assays targeting:

  • Enzyme inhibition : PARP-1 inhibition assays (IC50_{50} determination via NAD+^+ depletion monitoring), given structural parallels to pyrimidine derivatives with PARP-1 activity .
  • Anti-inflammatory activity : COX-2 or NF-κB pathway inhibition in macrophage cell lines (e.g., RAW 264.7), measuring cytokine suppression (IL-6, TNF-α) .
  • Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to assess preliminary anticancer potential .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of this compound across different studies?

Contradictions often arise from variations in substituent effects or assay conditions . Methodological steps include:

  • Meta-analysis of substituent-driven activity: Compare analogs (e.g., methoxy vs. methyl groups) to isolate structural determinants of efficacy .
  • Standardized assay protocols : Replicate studies under controlled conditions (e.g., identical cell lines, serum concentrations) to minimize environmental variability .
  • Pharmacokinetic profiling : Evaluate bioavailability and metabolic stability (e.g., microsomal half-life) to distinguish intrinsic activity from pharmacokinetic limitations .

Q. What strategies are employed to establish structure-activity relationships (SAR) for derivatives of this compound?

SAR studies require systematic modifications:

  • Core scaffold diversification : Synthesize derivatives with altered substituents (e.g., halogens, methoxy groups) on the furan or pyrimidine rings .
  • 3D-QSAR modeling : Use computational tools (e.g., CoMFA, molecular docking) to correlate substituent spatial arrangements with biological activity .
  • Free-Wilson analysis : Statistically quantify contributions of individual substituents to activity, as demonstrated in pyrido-pyrrolo-pyrimidine SAR studies .

Q. What advanced computational methods are suitable for predicting the binding modes of this compound with biological targets?

  • Molecular dynamics (MD) simulations : Simulate ligand-protein interactions (e.g., with PARP-1 or COX-2) to assess binding stability and residence time .
  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and interaction hotspots .
  • Ensemble docking : Account for protein flexibility by docking into multiple conformations of the target (e.g., PARP-1’s NAD+^+-binding site) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.